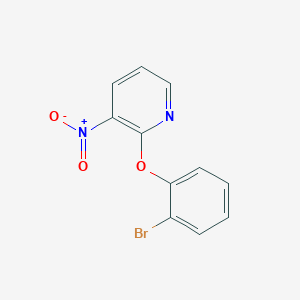

2-(2-Bromophenoxy)-3-nitropyridine

Beschreibung

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized in numerous ways to create a vast array of molecules with diverse properties.

Within this broad class of compounds, phenoxypyridines, which feature a phenyl ether linkage to the pyridine ring, are of significant interest. They serve as core structures in various biologically active molecules and advanced materials. For instance, phenoxypyridine derivatives have been investigated as potent inhibitors of the sodium-calcium exchanger, a target for treating heart failure, and as potential herbicides. nih.gov

The introduction of a nitro group (NO₂) further enhances the chemical versatility of the pyridine scaffold. Nitropyridines are key intermediates in the synthesis of more complex molecules due to the strong electron-withdrawing nature of the nitro group, which facilitates certain types of chemical reactions. nih.gov Specifically, the presence of a nitro group can activate the pyridine ring for nucleophilic substitution reactions. nih.gov

Therefore, a compound like 2-(2-Bromophenoxy)-3-nitropyridine, which incorporates a phenoxy linkage, a nitro group, and an additional reactive handle in the form of a bromine atom, represents a highly functionalized and synthetically valuable scaffold. It stands at the intersection of several important subclasses of pyridine chemistry, making it a molecule of considerable interest for the development of novel chemical entities.

Overview of Structural Features and Reactivity Potential

The chemical behavior of this compound is dictated by the interplay of its three main components: the pyridine ring, the 3-nitro group, and the 2-(2-bromophenoxy) group.

Structural Features:

The molecule consists of a central pyridine ring. Attached to the C2 position is a phenoxy group, which itself is substituted with a bromine atom at its C2' position. At the C3 position of the pyridine ring is a nitro group.

| Feature | Description |

| Core Structure | Pyridine Ring |

| Substituent at C2 | 2-Bromophenoxy group |

| Substituent at C3 | Nitro group |

The nitro group is strongly electron-withdrawing. Its presence at the 3-position significantly lowers the electron density of the pyridine ring. This deactivation makes electrophilic aromatic substitution reactions, which are typically challenging on pyridine compared to benzene, even more difficult. Conversely, this electronic feature enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to attack by nucleophiles.

Reactivity Potential:

The primary mode of reactivity expected for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the positions ortho and para to it (the C2 and C4 positions) for nucleophilic attack. While the C2 position is already substituted, the C4 position remains a potential site for reaction.

Research on the reactivity of 2-substituted-3-nitropyridines has shown that the nitro group itself can act as a leaving group in the presence of certain nucleophiles. nih.gov Studies on the reactions of 2-methyl-3-nitropyridines with sulfur nucleophiles (thiols) have demonstrated that the 3-nitro group can be selectively substituted. nih.gov This suggests that this compound could react with various nucleophiles, such as amines, alkoxides, or thiolates, to displace the nitro group and form new 3-substituted-2-phenoxypyridine derivatives.

The synthesis of this compound would likely involve the nucleophilic aromatic substitution of a suitable dihalonitropyridine, such as 2-chloro-3-nitropyridine (B167233), with 2-bromophenol. The reaction between halopyridines and nucleophiles is a common method for forming such linkages. youtube.com

Furthermore, the bromine atom on the phenoxy ring provides an additional site for chemical modification, for example, through transition-metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of substituents on the phenyl ring, further diversifying the molecular structure.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSLQEZDQOOYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenoxy 3 Nitropyridine

Retrosynthetic Analysis

A retrosynthetic analysis of 2-(2-Bromophenoxy)-3-nitropyridine logically disconnects the molecule at the ether oxygen. This bond is the most synthetically accessible linkage to form. This disconnection reveals two key synthons: a 3-nitropyridyl cation and a 2-bromophenoxide anion. These idealized fragments correspond to readily available or synthetically accessible starting materials: a halogenated 3-nitropyridine (B142982) derivative and 2-bromophenol. The electron-withdrawing nitro group on the pyridine (B92270) ring is crucial, as it activates the ring for nucleophilic attack, making the SNAr reaction a feasible and efficient strategy.

Figure 1: Retrosynthetic Disconnection of this compound

Precursor Identification and Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a halogenated nitropyridine and a bromophenol derivative.

Synthesis of Halogenated Nitropyridine Precursors (e.g., 2-Chloro-3-nitropyridine)

2-Chloro-3-nitropyridine (B167233) is a commonly utilized precursor due to the good leaving group ability of the chloride and the activating effect of the ortho-nitro group. Several synthetic routes to 2-chloro-3-nitropyridine have been reported. One common approach involves the nitration of 2-chloropyridine. However, this can lead to a mixture of isomers. A more regioselective method starts with the nitration of 2-hydroxypyridine to yield 2-hydroxy-3-nitropyridine, followed by chlorination.

A typical laboratory-scale synthesis involves the following steps:

Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Chlorination: The resulting 2-hydroxy-3-nitropyridine is then converted to 2-chloro-3-nitropyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Reagent/Step | Conditions | Purpose |

| Nitration | ||

| 2-Hydroxypyridine | Starting Material | Pyridine core |

| Nitric Acid/Sulfuric Acid | 0-10 °C | Nitrating agent |

| Chlorination | ||

| 2-Hydroxy-3-nitropyridine | Intermediate | Precursor for chlorination |

| Phosphorus Oxychloride | Reflux | Chlorinating agent |

Synthesis of Bromophenol Derivatives

2-Bromophenol is a commercially available reagent. However, it can also be synthesized in the laboratory through the bromination of phenol. Direct bromination of phenol can lead to a mixture of ortho, para, and polybrominated products. To achieve regioselectivity for the ortho position, a directing group strategy can be employed.

One effective method involves:

Sulfonation of Phenol: Phenol is first sulfonated with sulfuric acid to introduce a sulfonic acid group, which directs subsequent bromination to the ortho position.

Bromination: The resulting phenolsulfonic acid is then treated with bromine.

Desulfonation: The sulfonic acid group is subsequently removed by hydrolysis, typically by steam distillation from an acidic solution, to yield 2-bromophenol.

| Reagent/Step | Conditions | Purpose |

| Sulfonation | ||

| Phenol | Starting Material | Aromatic core |

| Sulfuric Acid | 100 °C | Introduction of directing group |

| Bromination | ||

| Phenolsulfonic acid | Intermediate | Directed bromination |

| Bromine | Room Temperature | Brominating agent |

| Desulfonation | ||

| Brominated intermediate | Intermediate | Precursor to final product |

| Steam Distillation (acidic) | High Temperature | Removal of directing group |

Ether Linkage Formation: Mechanistic Considerations and Optimization

The crucial step in the synthesis of this compound is the formation of the diaryl ether bond. This is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches

The SNAr mechanism is a two-step process. In the first step, the nucleophile (in this case, the 2-bromophenoxide) attacks the electron-deficient carbon atom of the pyridine ring that bears the leaving group (chloride). This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The presence of the nitro group ortho to the site of substitution is critical for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.

Role of Reaction Conditions (Solvents, Temperature, Bases)

The efficiency of the SNAr reaction is highly dependent on the reaction conditions.

Solvents: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

Bases: A base is required to deprotonate the 2-bromophenol to form the more nucleophilic phenoxide anion. The choice of base is important to ensure complete deprotonation without causing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The strength of the base should be matched to the acidity of the phenol.

Temperature: The reaction temperature can significantly influence the reaction rate. While some highly activated systems may react at room temperature, heating is often necessary to achieve a reasonable reaction time. Typical temperatures range from 80 °C to 150 °C. The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition.

An illustrative set of reaction conditions for the synthesis of this compound is presented in the table below.

| Parameter | Condition | Rationale |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, enhances nucleophilicity. |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate the phenol, readily available and easy to handle. |

| Temperature | 100-120 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.

While the application of microwave irradiation is common for the synthesis of various heterocyclic compounds, including pyridine derivatives, specific protocols for the synthesis of this compound could not be identified in the available literature. The synthesis of analogous compounds often involves nucleophilic aromatic substitution reactions, which are known to be enhanced by microwave energy. However, without specific experimental data, any proposed protocol would be purely theoretical.

Green Chemistry Principles in Synthesis

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes.

In the context of synthesizing this compound, the application of green chemistry principles could involve several strategies. For instance, the selection of a high-boiling, non-toxic, and recyclable solvent could minimize the environmental impact. Additionally, exploring catalyst systems that allow for high atom economy and can be easily recovered and reused would align with green chemistry goals. However, specific research applying these principles to the synthesis of this compound has not been documented.

Purification and Isolation Techniques (e.g., Chromatography, Recrystallization)

The purification and isolation of the target compound are critical steps to ensure a high degree of purity, which is essential for its subsequent use. Common techniques for the purification of organic compounds include chromatography and recrystallization.

Chromatography: Column chromatography is a widely used method for the separation and purification of individual compounds from a mixture. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a single solvent or a mixture of solvents) is crucial for achieving effective separation. For a compound like this compound, a systematic approach to developing a chromatographic method would involve testing various solvent systems of differing polarities to find the optimal conditions for separation from any unreacted starting materials or byproducts.

Recrystallization: Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound, while impurities remain in the solution. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. While general principles of recrystallization would apply, specific solvent systems for this compound are not reported.

A summary of general purification techniques applicable to this compound is presented in the table below.

| Purification Technique | Description | Key Considerations for this compound |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Selection of appropriate stationary phase (e.g., silica gel) and eluent system based on the polarity of the compound and impurities. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Identification of a suitable solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. |

Chemical Reactivity and Transformations of 2 2 Bromophenoxy 3 Nitropyridine

Reactions of the Bromophenoxy Moiety

The 2-bromophenoxy portion of the molecule contains an aryl bromide, a functional group widely utilized in modern organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Displacement Reactions

The bromine atom on the phenoxy ring can be substituted by various nucleophiles. In nucleophilic aromatic substitution (SNAr) reactions, a leaving group on an aromatic ring is replaced by a nucleophile. While the bromine is on a relatively electron-rich phenoxy ring, making it less reactive towards traditional SNAr compared to halogens on strongly electron-deficient rings, these displacement reactions can be facilitated, often requiring metal catalysis (e.g., copper-catalyzed Ullmann condensation) or the use of strong nucleophiles under specific conditions. For instance, reactions with alkoxides or thiolates can introduce new ether or thioether linkages at this position. The efficiency of these reactions can be influenced by the nature of the nucleophile, solvent, and temperature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

A more common and versatile transformation for the aryl bromide is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netrsc.org This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This method is highly valued for its tolerance of a wide range of functional groups and its reliability in constructing biaryl structures. researchgate.net The reaction can be used to attach various aryl or vinyl substituents to the phenoxy ring of 2-(2-Bromophenoxy)-3-nitropyridine, significantly increasing its molecular complexity. Both nickel and palladium complexes can be used as catalysts for this transformation. rsc.org

| Catalyst | Ligand (if any) | Base | Solvent | Coupling Partner | Outcome |

| Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ | Aqueous isopropanol | Arylboronic acids | Construction of 2-aryl-substituted pyridines. researchgate.net |

| Pd/C | None | Oxygen (promoter) | - | Arylboronic acids | Heterogeneous Suzuki reaction for heteroaryl halides. researchgate.net |

| Pd(dppf)Cl₂ | dppf | Various | Various | Arylboronic acids | Standard for sp²-sp² biaryl couplings. rsc.org |

| Ni(dppf)Cl₂ | dppf | Various | Various | Arylboronic acids | Alternative to Pd for sp²-sp² biaryl couplings. rsc.org |

| Pd-loaded chiral silica | PEI | - | Water/Ethanol | 2-methoxyphenylboronic acid | Synthesis of axially chiral biphenyls. nih.gov |

This table presents typical conditions for Suzuki-Miyaura coupling of aryl bromides, which are applicable to the bromophenoxy moiety of the title compound.

Transformations of the Nitropyridine Core

The 3-nitropyridine (B142982) segment is characterized by the strongly electron-withdrawing nitro group, which significantly influences the chemical properties of the pyridine (B92270) ring and serves as a precursor to other important functional groups.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgclockss.org This conversion is critical as it transforms the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's electronic properties and reactivity. The resulting 2-(2-Bromophenoxy)-3-aminopyridine is a key intermediate for subsequent cyclization reactions. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.com

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. commonorganicchemistry.com It is often the preferred method in industrial applications.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

| Reagent System | Substrate Type | Product | Key Features & Considerations |

| H₂ / Pd/C | Aromatic & Aliphatic Nitro | Amine | Often the method of choice; can react with other functional groups. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Aromatic Nitro | Amine | Mild conditions, tolerant of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Aromatic Nitro | Amine | Provides mild reduction, good for substrates with sensitive groups. commonorganicchemistry.com |

| NaBH₄ / Pd/C | Aromatic Nitro (e.g., 4-nitrophenol) | Amine | Requires careful temperature control. rsc.org |

| LiAlH₄ | Aliphatic Nitro | Amine | Reduces aliphatic nitro groups; tends to form azo compounds with aromatic nitro groups. commonorganicchemistry.com |

This table summarizes common conditions for the reduction of nitroarenes to anilines, applicable to the nitropyridine core of the title compound.

Intramolecular Cyclization and Rearrangement Reactions

Following the transformation of the nitropyridine core, the newly generated functional group can participate in intramolecular reactions with the bromophenoxy moiety, leading to the formation of complex polycyclic systems.

Dearylation Processes

A key synthetic application of this compound involves its conversion into tricyclic heterocyclic structures, specifically dibenzo[b,f] rsc.orgresearchgate.netoxazepine derivatives. This transformation is a multi-step process where a dearylation, in the form of an intramolecular cyclization, is the final ring-forming step.

The process begins with the reduction of the nitro group to an amine, as described in section 3.2.1, to yield 2-(2-Bromophenoxy)-3-aminopyridine. The resulting amino group is positioned perfectly to act as an intramolecular nucleophile. In the presence of a suitable catalyst, typically a copper or palladium complex, the amino group attacks the carbon atom bearing the bromine on the adjacent phenoxy ring. This intramolecular nucleophilic aromatic substitution (specifically, an Ullmann condensation or Buchwald-Hartwig amination) results in the displacement of the bromide ion and the formation of a new seven-membered ring, yielding a pyridinyl-fused dibenzo[b,f] rsc.orgresearchgate.netoxazepine. researchgate.netnih.gov This intramolecular cyclization is a powerful strategy for rapidly building complex molecular scaffolds that are of interest in medicinal chemistry. researchgate.net

Functionalization Strategies

The functionalization of this compound can be approached through several distinct strategies, targeting the nitro group, the pyridine ring, or the bromophenoxy substituent.

The strong electron-withdrawing character of the nitro group makes it a surprisingly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on 2-substituted-3-nitropyridines have demonstrated that the 3-nitro group can be selectively displaced by sulfur nucleophiles. nih.gov This provides a direct method for introducing thioether functionalities at the 3-position of the pyridine ring.

Furthermore, the pyridine ring itself is activated for Vicarious Nucleophilic Substitution (VNS), a powerful C-H functionalization method. Electrophilic 3-nitropyridines are known to react with sulfonyl-stabilized carbanions to yield alkylated products. nih.govacs.org This reaction typically occurs at the position para to the nitro group (C-6), offering a route to introduce alkyl substituents onto the pyridine backbone. Similarly, vicarious nucleophilic amination can introduce an amino group at the 6-position. rsc.org

The bromine atom on the phenoxy ring presents another handle for functionalization. It can readily participate in nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, similar to the reactivity observed in other bromo-substituted aromatic compounds. nbinno.com More significantly, the bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups to the phenoxy moiety.

Finally, the reduction of the nitro group to an amine is a cornerstone functionalization strategy. The resulting amino group can be subjected to a vast range of chemical transformations, including diazotization, acylation, and condensation reactions, serving as a gateway to a diverse array of more complex derivatives. For instance, the reduction of 2-anilino-3-nitropyridine derivatives using stannous chloride has been shown to proceed in high yield. guidechem.com

The table below summarizes the primary functionalization strategies for this compound.

Table 2: Functionalization Strategies for this compound

| Reaction Type | Target Site | Reagents/Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution of Nitro Group | C-3 of pyridine ring | Thiols, K2CO3, DMF | 3-Thioether-2-(2-bromophenoxy)pyridine |

| Vicarious Nucleophilic Substitution | C-6 of pyridine ring | Alkyl phenyl sulfones, KHMDS | 6-Alkyl-2-(2-bromophenoxy)-3-nitropyridine |

| Nucleophilic Substitution of Bromine | Bromine on phenoxy ring | Amines, Thiols, Alkoxides | 2-(2-Substituted-phenoxy)-3-nitropyridine |

| Cross-Coupling Reaction | Bromine on phenoxy ring | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) with Pd catalyst | 2-(2-Aryl/Vinyl/Amino-phenoxy)-3-nitropyridine |

| Reduction of Nitro Group | Nitro group | SnCl2, Fe/CH3COOH | 3-Amino-2-(2-bromophenoxy)pyridine |

Mechanistic Investigations of Reactions Involving 2 2 Bromophenoxy 3 Nitropyridine

Elucidation of Reaction Pathways (e.g., SN(ANRORC) mechanism)

The transformation of 2-(2-bromophenoxy)-3-nitropyridine can proceed through several potential reaction pathways, with the specific route often dictated by the reaction conditions and the nature of the nucleophile. One of the key mechanisms considered for related heterocyclic systems is the Nucleophilic Aromatic Substitution (SNAr) reaction. In the context of this compound, an intramolecular SNAr reaction is a plausible pathway for the formation of a dibenzo[b,f] nih.govresearchgate.netoxazepine ring system. This would involve the nucleophilic attack of the phenoxy oxygen onto the carbon atom of the pyridine (B92270) ring bearing the nitro group, leading to cyclization.

Another intriguing and more complex pathway is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. While extensively studied for other heterocyclic systems like pyrimidines, its direct investigation in the case of this compound is not extensively documented in publicly available research. The general SN(ANRORC) mechanism involves the initial addition of a nucleophile to the pyridine ring, followed by the opening of the pyridine ring to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of a leaving group, leads to the final product. For this compound, a hypothetical SN(ANRORC) pathway could be initiated by a strong nucleophile, leading to a complex series of rearrangements. However, without specific experimental or computational studies on this substrate, the operation of this mechanism remains speculative.

The Smiles rearrangement is another relevant pathway, often occurring in conjunction with SNAr reactions. In this intramolecular nucleophilic aromatic substitution, the phenoxy moiety of this compound could be involved.

Role of Catalysts and Ligands (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly relevant to the transformations of this compound, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenoxy group provides a handle for such reactions.

The intramolecular cyclization of this compound to form dibenzo[b,f] nih.govresearchgate.netoxazepine can be facilitated by palladium catalysis. While specific studies on this exact substrate are limited, related transformations provide insight into the potential catalysts and ligands that could be effective. For instance, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines to dibenzo[b,f] nih.govresearchgate.netoxazepin-11(10H)-ones has been successfully achieved using a catalytic system of PdI2 and the phosphine (B1218219) ligand 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292). nih.gov This suggests that a similar palladium-catalyzed approach could be viable for the cyclization of this compound.

The choice of ligand is critical in palladium-catalyzed reactions as it influences the catalyst's stability, activity, and selectivity. For cross-coupling reactions involving aryl halides, bulky electron-rich phosphine ligands are often employed. Some common examples include:

| Ligand Type | Examples |

| Monodentate Phosphines | Tri-tert-butylphosphine (P(t-Bu)3), Tricyclohexylphosphine (PCy3) |

| Bidentate Phosphines | 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Xantphos |

The optimization of the catalyst-ligand system, along with the base and solvent, is essential to achieve high yields and selectivity in the desired transformation of this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical transformation. In the reactions of this compound, particularly in nucleophilic aromatic substitution pathways, the formation of Meisenheimer complexes is a key consideration. A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.orgnih.gov

In the intramolecular SNAr reaction of this compound leading to dibenzo[b,f] nih.govresearchgate.netoxazepine, a spirocyclic Meisenheimer complex could be formed as an intermediate. This would involve the attack of the phenoxy oxygen atom on the pyridine ring, forming a five-membered ring fused to the pyridine ring at the C2 and C3 positions. The negative charge would be delocalized over the pyridine ring and the nitro group.

The characterization of such transient intermediates often requires specialized spectroscopic techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To observe changes in chemical shifts and coupling constants upon formation of the intermediate.

UV-Visible spectroscopy: To detect the formation of highly colored Meisenheimer complexes.

Mass spectrometry: To determine the mass-to-charge ratio of the intermediate.

While the formation of Meisenheimer complexes is plausible, their direct observation and characterization in the specific case of this compound would require dedicated mechanistic studies.

Kinetic and Thermodynamic Aspects of Transformations

The study of the kinetics and thermodynamics of reactions involving this compound provides quantitative insights into the reaction rates, energy barriers, and the relative stability of reactants, intermediates, and products.

Kinetic studies would focus on determining the rate law of the reaction, which provides information about the molecularity of the rate-determining step. For instance, in a palladium-catalyzed cyclization, kinetic analysis could help to elucidate whether the oxidative addition of the C-Br bond to the palladium center or the subsequent reductive elimination is the rate-limiting step. Factors influencing the reaction rate, such as temperature, concentration of reactants and catalyst, and the nature of the solvent, would be investigated.

Thermodynamic studies would involve measuring the enthalpy (ΔH) and entropy (ΔS) of the reaction, which in turn allows for the calculation of the Gibbs free energy change (ΔG). A negative ΔG indicates a spontaneous reaction. For the intramolecular cyclization of this compound to form dibenzo[b,f] nih.govresearchgate.netoxazepine, thermodynamic calculations could predict the feasibility of the reaction and the position of the equilibrium.

Currently, there is a lack of specific experimental data in the public domain regarding the kinetic and thermodynamic parameters for the transformations of this compound. Such studies would be invaluable for a complete mechanistic understanding and for the rational design of more efficient synthetic routes.

Spectroscopic and Structural Characterization of 2 2 Bromophenoxy 3 Nitropyridine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and vibrational modes within a molecule. For 2-(2-bromophenoxy)-3-nitropyridine, the spectra are expected to be a composite of the vibrations originating from the 2-bromophenoxy and 3-nitropyridine (B142982) moieties.

The FT-IR and FT-Raman spectra of solid samples are complementary, with FT-IR being more sensitive to polar functional groups and FT-Raman providing better signals for non-polar symmetric vibrations. mdpi.com The analysis of related compounds, such as p-bromophenoxyacetic acid and 2-amino-5-bromobenzoic acid, offers a basis for assigning the characteristic vibrational frequencies. nih.govnih.gov

Key expected vibrational modes for this compound include:

Aromatic C-H stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

NO₂ stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators and are expected in the ranges of 1550-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively.

C-O-C stretching: The ether linkage will exhibit characteristic asymmetric and symmetric stretching vibrations, typically around 1280-1200 cm⁻¹ and 1080-1020 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region, generally between 700 and 500 cm⁻¹.

Pyridine (B92270) ring vibrations: The characteristic stretching and bending vibrations of the pyridine ring will be observed throughout the fingerprint region (1600-600 cm⁻¹).

A detailed assignment of the principal vibrational modes is presented in the following table, based on comparative analysis with similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Originating Moiety |

| Aromatic C-H stretch | 3100 - 3000 | Bromophenoxy & Nitropyridine |

| Asymmetric NO₂ stretch | 1550 - 1500 | 3-Nitropyridine |

| Symmetric NO₂ stretch | 1370 - 1320 | 3-Nitropyridine |

| C-O-C asymmetric stretch | 1280 - 1200 | Ether Linkage |

| C-O-C symmetric stretch | 1080 - 1020 | Ether Linkage |

| C-Br stretch | 700 - 500 | 2-Bromophenoxy |

| Pyridine ring breathing | ~1000 | 3-Nitropyridine |

| C-N stretching | 1360-1250 | 3-Nitropyridine |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound will provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the bromophenoxy and nitropyridine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the bromine atom, as well as the ether linkage. The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons. Data from related 2-R-3-nitropyridines can be used for comparative analysis. nih.gov

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment, with carbons attached to the nitro group, bromine atom, and oxygen atom showing characteristic downfield shifts. Data for 3-nitropyridine provides a reference for the pyridine ring carbons. spectrabase.com

The predicted chemical shifts for this compound are summarized below, based on established substituent effects and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on Bromophenoxy Ring | 7.0 - 8.0 | - |

| Protons on Nitropyridine Ring | 7.5 - 9.0 | - |

| Carbons in Bromophenoxy Ring | 110 - 160 | - |

| Carbons in Nitropyridine Ring | 120 - 155 | - |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.

For this compound, the mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Fragmentation patterns will likely involve the cleavage of the ether bond, loss of the nitro group (NO₂), and loss of the bromine atom. Analysis of the fragmentation of 3-nitropyridine can aid in interpreting the spectrum. spectrabase.com

| Ion | Expected m/z | Significance |

| [M]⁺ and [M+2]⁺ | Dependent on exact mass | Molecular ion with bromine isotopic pattern |

| [M-NO₂]⁺ | M - 46 | Loss of the nitro group |

| [M-Br]⁺ | M - 79/81 | Loss of the bromine atom |

| Fragments of bromophenoxy and nitropyridine rings | Various | Structural elucidation |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the nitro group.

| Electronic Transition | Expected Wavelength Range (nm) | Originating Moiety |

| π → π | 200 - 300 | Aromatic Rings |

| n → π | > 300 | Nitro Group |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched literature, the analysis of related structures provides a strong basis for predicting its solid-state conformation. For instance, the crystal structures of various substituted pyridines have been extensively studied. nih.goviucr.orgresearchgate.net The molecule is expected to be non-planar, with a significant dihedral angle between the planes of the bromophenoxy and nitropyridine rings. The precise bond lengths and angles will be influenced by the electronic effects of the substituents and the packing forces within the crystal lattice.

The packing of molecules in the crystal is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. acs.org For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Halogen Bonding: The bromine atom can participate in halogen bonds (C-Br···O or C-Br···N), acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like the oxygen of the nitro group or the nitrogen of the pyridine ring. ump.edu.pl Studies on C-Br···Br-C interactions show that these are dominated by dispersion with a significant electrostatic component. rsc.org

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. These interactions are significant even at large horizontal displacements, contributing to the stability of the crystal lattice. nih.gov

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to be present, where the aromatic C-H groups interact with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring.

Hirshfeld Surface Analysis would reveal the regions of close contact between molecules. Red spots on the d_norm surface would indicate short contacts corresponding to the aforementioned interactions.

2D Fingerprint Plots derived from the Hirshfeld surface would quantify the contribution of different types of intermolecular contacts. It is anticipated that H···H, C···H/H···C, and O···H/H···O contacts would be the most significant, with a notable contribution from Br···O/N contacts.

Reduced Density Gradient (RDG) analysis would further characterize the nature of these non-covalent interactions, distinguishing between attractive (hydrogen bonds, halogen bonds) and repulsive (steric clash) interactions in real space.

Computational and Theoretical Studies on 2 2 Bromophenoxy 3 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems. For a molecule like 2-(2-Bromophenoxy)-3-nitropyridine, DFT calculations would be instrumental in providing insights into its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of its structure is the dihedral angle between the pyridine (B92270) and the bromophenoxy rings. A conformational analysis would be performed by systematically rotating the bonds connecting the two aromatic rings to identify the lowest energy conformer. This analysis is crucial as the molecule's conformation influences its physical and chemical properties. The results of such an analysis would typically be presented in a data table listing the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer.

Vibrational Frequency Calculations and Assignments

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. By comparing the calculated frequencies with experimental spectroscopic data (if available), the accuracy of the computational model can be assessed. The assignments of these vibrational modes provide a detailed picture of the molecule's dynamics. A comprehensive study would include a table listing the calculated and experimental vibrational frequencies and their corresponding assignments.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. A data table comparing the predicted and experimental chemical shifts would be a central part of such an analysis.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitro group and the nitrogen atom of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. A detailed analysis would include a table of HOMO and LUMO energies and the calculated energy gap, along with visualizations of these orbitals.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Data Table: NBO Analysis (Hypothetical)

| Interaction | Stabilization Energy (E(2), kcal/mol) |

|---|

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges within a molecule based on the distribution of electrons in the basis set. This analysis for this compound would reveal the electrophilic and nucleophilic sites, offering predictions about its reactivity in chemical reactions. The charge distribution is significantly influenced by the electronegative nitro group and the bromine atom, as well as the ether linkage.

Data Table: Mulliken Atomic Charges (Hypothetical)

| Atom | Charge (a.u.) |

|---|

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. These include the electrophilicity index (ω), chemical hardness (η), softness (S), and chemical potential (μ), as well as Fukui functions which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. The calculation of these descriptors for this compound would offer a comprehensive picture of its kinetic stability and reactivity patterns.

Data Table: Chemical Reactivity Descriptors (Hypothetical)

| Descriptor | Value |

|---|---|

| Electrophilicity Index (ω) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. The NLO properties of a molecule are related to its response to an applied electric field.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are key indicators of a molecule's NLO potential. For this compound, the presence of electron-donating (phenoxy) and electron-withdrawing (nitro) groups suggests the possibility of significant NLO properties. Computational studies would be necessary to quantify these parameters.

Data Table: NLO Properties (Hypothetical)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Influence of Solvent Effects on NLO Properties

The surrounding medium can significantly impact the NLO properties of a molecule. Theoretical investigations into the effect of different solvents on the dipole moment, polarizability, and hyperpolarizability of this compound would be crucial for understanding its behavior in solution and for the design of NLO materials.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule. Calculations of the heat capacity (C), entropy (S), and enthalpy changes (ΔH) for this compound would provide valuable data on its thermal stability and behavior at different temperatures.

Data Table: Thermodynamic Properties (Hypothetical)

| Property | Value |

|---|---|

| Heat Capacity (C) | Data not available |

| Entropy (S) | Data not available |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Compound Synthesis (e.g., Imidazo[4,5-b]pyridines)

The 2-(2-Bromophenoxy)-3-nitropyridine scaffold is a valuable precursor for the synthesis of complex heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with various biological targets. acs.orgresearchgate.netnih.gov

A common synthetic strategy involves the reaction of a 2-substituted-3-nitropyridine with an amine. For instance, in a related synthesis, 2-chloro-3-nitropyridine (B167233) is treated with a primary amine, leading to a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces the chloro group. The resulting 2-amino-3-nitropyridine (B1266227) intermediate can then undergo reduction of the nitro group to an amino group, forming a 2,3-diaminopyridine (B105623) derivative. This diamine is a key intermediate that can be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the fused imidazo[4,5-b]pyridine ring system. acs.orgresearchgate.net A general representation of this synthetic approach is presented in the table below.

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine, Primary Amine (R-NH2) | Nucleophilic Aromatic Substitution (SNAr) | N-substituted-3-nitropyridin-2-amine |

| 2 | N-substituted-3-nitropyridin-2-amine, Reducing Agent (e.g., SnCl2, H2/Pd) | Nitro Group Reduction | N-substituted-pyridine-2,3-diamine |

| 3 | N-substituted-pyridine-2,3-diamine, Aldehyde (R'-CHO) or Carboxylic Acid (R'-COOH) | Cyclization/Condensation | Substituted Imidazo[4,5-b]pyridine |

Given the similar reactivity of the 2-chloro and 2-phenoxy groups as leaving groups in SNAr reactions, it is anticipated that this compound could undergo a similar reaction sequence to yield a diverse range of substituted imidazo[4,5-b]pyridines. The presence of the bromophenyl group offers an additional site for further functionalization, for example, through cross-coupling reactions, thereby increasing the molecular diversity of the final products.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.combeilstein-journals.orgnih.govmdpi.com These reactions are of great interest in drug discovery and materials science for the rapid generation of libraries of structurally diverse compounds.

While specific examples of this compound in MCRs are not extensively documented, its structural features suggest its potential as a valuable substrate. The electron-deficient pyridine (B92270) ring, activated by the nitro group, is susceptible to nucleophilic attack, a common step in many MCRs. nih.gov Furthermore, the nitro group itself can participate in various transformations within an MCR cascade.

For example, in the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, an aldehyde, a β-ketoester, and a nitrogen source react to form a dihydropyridine ring. mdpi.com A molecule like this compound could potentially be incorporated into novel MCRs, where the pyridine nitrogen or a reduced amino group from the nitro functionality acts as the nitrogen source, and the substituted pyridine ring itself becomes a core component of the newly formed heterocyclic system. The diverse reactivity of this compound opens up possibilities for its use in the discovery of new and efficient MCRs for the synthesis of complex nitrogen-containing heterocycles.

Precursor for Nitrogen-Containing Scaffolds

The presence of a nitro group on the pyridine ring makes this compound a key precursor for a wide variety of nitrogen-containing molecular scaffolds. mdpi.commdpi.comopenmedicinalchemistryjournal.comresearchgate.net The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as the resulting amino group can be readily converted into a plethora of other functionalities.

The 2,3-diaminopyridine derivative, obtained after the reduction of the nitro group and potential displacement of the bromophenoxy group, is a particularly versatile intermediate. This "ortho-diamine" functionality is a classic precursor for the synthesis of various five- and six-membered nitrogen heterocycles.

| Reactant for Cyclization with 2,3-Diaminopyridine | Resulting Heterocyclic Scaffold |

|---|---|

| Carboxylic Acids or Aldehydes | Imidazo[4,5-b]pyridines |

| α-Dicarbonyl Compounds | Pyrido[2,3-b]pyrazines |

| Phosgene or its Equivalents | Imidazo[4,5-b]pyridin-2-ones |

| Carbon Disulfide | Imidazo[4,5-b]pyridine-2-thiones |

The ability to generate these diverse heterocyclic cores from a single, readily accessible precursor highlights the synthetic utility of this compound.

Potential in Materials Science (e.g., NLO materials from computational studies)

Computational studies have increasingly become a powerful tool for predicting the properties of new materials, including those with nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. nih.govresearchgate.netnih.gov

The NLO response of a molecule is often associated with the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for high NLO activity.

Computational studies on various organic molecules have shown that the presence of a nitro group (a strong electron-withdrawing group) and a substituted phenyl ring (which can act as a π-system and be functionalized with electron-donating groups) can lead to significant NLO properties. nih.govresearchgate.net The structure of this compound, containing a nitro-substituted pyridine ring linked to a bromophenoxy group, presents an interesting scaffold for the design of new NLO materials.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the hyperpolarizability of molecules derived from this scaffold. For instance, the introduction of strong electron-donating groups onto the phenoxy ring could enhance the ICT character and, consequently, the NLO response. While direct computational studies on this compound itself are limited, the principles established from studies of analogous systems suggest that derivatives of this compound could be promising candidates for new NLO materials. nih.govresearchgate.netnih.gov

Future Research Directions for 2 2 Bromophenoxy 3 Nitropyridine

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies is paramount to the widespread adoption of 2-(2-Bromophenoxy)-3-nitropyridine. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. Key areas of focus include:

Catalyst Optimization: Investigating alternative catalysts to traditional methods could lead to higher yields and milder reaction conditions. The exploration of transition-metal catalysts, such as palladium or copper complexes with novel ligands, could offer significant improvements in efficiency.

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to enhanced safety, scalability, and product consistency. Developing a continuous flow synthesis for this compound would be a significant step towards its industrial-scale production.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalyst Optimization | Higher yields, milder conditions, improved selectivity | Novel ligand design, screening of different transition metals |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Optimization of microwave parameters, solvent screening |

| Flow Chemistry | Enhanced safety, scalability, consistency | Reactor design, optimization of flow rates and temperatures |

Exploration of Diverse Chemical Transformations

The inherent reactivity of the pyridine (B92270) ring, coupled with the presence of the bromo and nitro substituents, makes this compound a versatile substrate for a wide array of chemical transformations. Future research should systematically explore its reactivity profile.

Key transformations to investigate include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. A thorough investigation of reactions with various nucleophiles (e.g., amines, thiols, alkoxides) will expand the library of accessible derivatives. Studies have shown that in some 3-nitropyridine (B142982) systems, the nitro group itself can act as a leaving group. nih.gov

Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of carbon-based substituents.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate for further functionalization, opening up pathways to a new class of compounds with potential applications in medicinal chemistry and materials science.

Expansion of Synthetic Utility in Complex Molecule Construction

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures. Future research should focus on demonstrating its utility in the total synthesis of natural products and the construction of novel pharmaceutical scaffolds.

Strategic applications could include:

Scaffold for Drug Discovery: The diaryl ether motif is a common feature in many biologically active molecules. Utilizing this compound as a starting material could streamline the synthesis of novel drug candidates.

Precursor to Fused Heterocyclic Systems: The functional groups on the pyridine ring can be strategically manipulated to facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems with potentially interesting photophysical or biological properties.

| Application Area | Synthetic Strategy | Potential Outcomes |

| Drug Discovery | Use as a core scaffold for library synthesis | Identification of new bioactive compounds |

| Natural Product Synthesis | Incorporation as a key fragment in a convergent synthesis | Efficient access to complex natural products |

| Materials Science | Synthesis of novel dyes and functional materials | Development of materials with unique optical or electronic properties |

Advanced Computational Modeling for Predictive Reactivity

The use of computational chemistry can provide valuable insights into the reactivity and properties of this compound, guiding experimental design and accelerating the discovery process.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms.

Molecular Docking Simulations: For applications in drug discovery, molecular docking can be used to predict the binding affinity of this compound derivatives to specific biological targets.

Prediction of Spectroscopic Properties: Computational methods can be employed to predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new compounds.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across a range of scientific disciplines.

Q & A

Q. Key Considerations :

- Halogen Reactivity : Bromine’s leaving-group ability affects substitution efficiency.

- Solvent Choice : DMSO enhances nucleophilicity but may require strict anhydrous conditions.

- Side Reactions : Nitro group reduction or bromine displacement by competing nucleophiles must be minimized.

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous compounds (e.g., 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine):

- Unit Cell Parameters : Orthorhombic system with space group Pna2₁ .

- Intermolecular Interactions :

- π-π Stacking : Between pyridine and benzene rings (distance: ~3.5 Å).

- Hydrogen Bonds : Nitro groups form weak C–H···O bonds (2.6–2.8 Å) .

- Thermal Stability : Decomposition above 200°C, confirmed via thermogravimetric analysis (TGA) .

Q. Methodological Tips :

- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures.

- Data Refinement : Apply SHELXL-97 with R factor < 0.06 for high accuracy .

Advanced: How can discrepancies in spectroscopic data during synthesis be resolved?

Answer:

Discrepancies (e.g., unexpected NMR shifts or GC impurities) arise from:

Regiochemical Isomers : Confirm substitution patterns via NOESY or COSY NMR.

Byproduct Formation : Use LC-MS to detect bromine displacement byproducts (e.g., hydroxylated derivatives).

Cross-Verification : Compare experimental IR (C–Br stretch: ~550 cm⁻¹) and computational spectra (DFT/B3LYP/6-31G*) .

Case Study : A 2023 study resolved conflicting HPLC peaks by isolating intermediates via preparative TLC, identifying a nitro-to-amine reduction side product .

Advanced: How does the bromophenoxy group influence the electronic properties of 3-nitropyridine?

Answer:

The bromophenoxy moiety acts as an electron-withdrawing group (EWG), modulating the pyridine ring’s reactivity:

- Hammett Analysis : σₚ value of Br (0.23) and NO₂ (1.24) synergistically increase electrophilicity at the 4-position of pyridine.

- DFT Calculations : LUMO energy decreases by ~1.2 eV, favoring nucleophilic attack at the 4-position (e.g., Suzuki coupling) .

- Solvent Effects : Acetonitrile stabilizes charge-separated transition states in SNAr reactions .

Experimental Validation : Cyclic voltammetry shows a reduction peak at −1.1 V (vs. Ag/AgCl), confirming enhanced electrophilicity .

Basic: What analytical techniques confirm the purity and identity of this compound?

Answer:

- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) with retention time ~8.2 min .

- Spectroscopy :

- ¹H NMR (CDCl₃): δ 8.5 (d, pyridine-H), δ 7.4–7.6 (m, bromophenoxy-H) .

- HRMS : m/z 323.98 [M+H]⁺ (calc. 323.97) .

- Elemental Analysis : C: 40.1%, H: 2.2%, N: 8.6% (theoretical: C: 40.4%, H: 2.1%, N: 8.8%) .

Advanced: What experimental design principles apply to studying the thermal stability of this compound?

Answer:

- TGA/DSC : Heat at 10°C/min under N₂ to detect decomposition events (onset ~210°C) .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ~150 kJ/mol).

- Control Variables :

- Atmosphere : Use inert gas to avoid oxidation.

- Sample Purity : ≥98% purity (via GC) minimizes catalytic degradation .

Case Study : A 2024 study correlated thermal stability with crystal packing density; tighter π-π stacking increased decomposition temperature by 15°C .

Advanced: How can computational models predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling at the 4-position (B3LYP/6-311+G**) .

- Solvent Modeling : COSMO-RS predicts DMF as optimal for stabilizing Pd(0) intermediates.

- Mechanistic Insights : Bromine’s σ-hole interaction with Pd enhances oxidative addition rates (k = 0.45 s⁻¹) .

Validation : Experimental yields (75–85%) align with computed activation barriers (ΔG‡ ~25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.